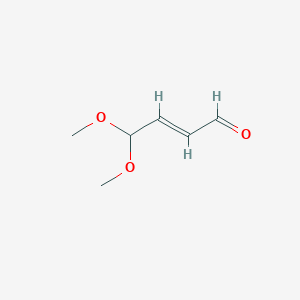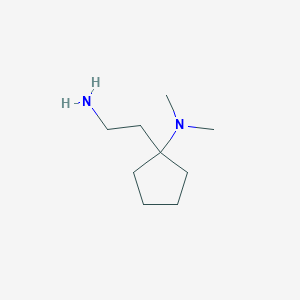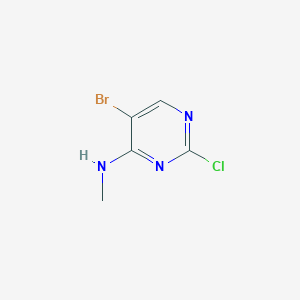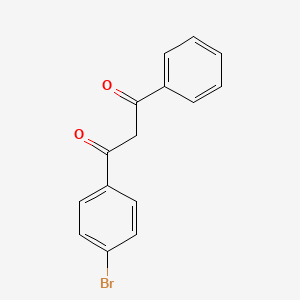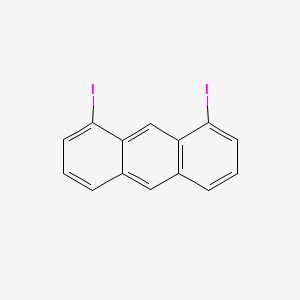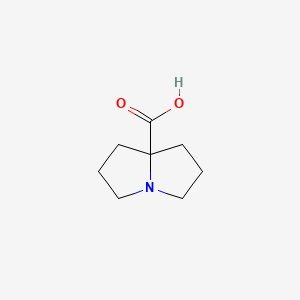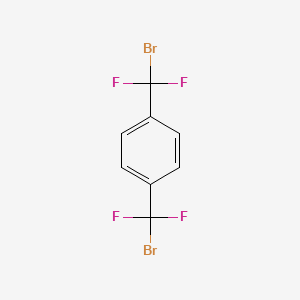
1,4-Bis(bromodifluoromethyl)benzene
Overview
Description
1,4-Bis(bromodifluoromethyl)benzene is a chemical compound with the molecular formula C8H4Br2F4 . It has a molecular weight of 335.92 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(bromodifluoromethyl)benzene consists of a benzene ring with bromodifluoromethyl groups attached at the 1 and 4 positions . The compound has no hydrogen bond acceptors or donors, and two freely rotating bonds .Physical And Chemical Properties Analysis
1,4-Bis(bromodifluoromethyl)benzene has a density of 2.0±0.1 g/cm³, a boiling point of 235.5±35.0 °C at 760 mmHg, and a flash point of 96.2±25.9 °C . It has a molar refractivity of 51.3±0.3 cm³, and a molar volume of 171.9±3.0 cm³ .Scientific Research Applications
1,4-Bis(bromodifluoromethyl)benzene is a chemical compound with the CAS Number: 651-12-7 . It’s a liquid at room temperature and has a molecular weight of 335.92 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
There’s also a patent for a purification method of 1,4-bis(bromodifluoromethyl)benzene . This method overcomes the difficulties in separation and refining of the rough product of 1,4-bis(bromodifluoromethyl)benzene. Diphenylmethane, which has a higher boiling point and does not react with 1,4-bis(bromodifluoromethyl)benzene, is used to mix with the rough product followed by distillation .
Pharmaceutical Intermediate
This compound can be used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs and their synthesis procedures would depend on the particular pharmaceutical research being conducted.
Pesticide Intermediate
1,4-Bis(bromodifluoromethyl)benzene can also be used as an intermediate in the production of certain pesticides . The specific pesticides and their synthesis procedures would depend on the particular pesticide research being conducted.
Material Science
It could potentially be used in material science research, although the specific applications would depend on the particular research being conducted .
Chemical Synthesis
This compound can be used in various areas of chemical synthesis . The specific reactions and their procedures would depend on the particular chemical synthesis research being conducted.
Chromatography
It could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The specific applications and their procedures would depend on the particular chromatography research being conducted.
Analytical Research
This compound can be used in various areas of analytical research . The specific applications and their procedures would depend on the particular analytical research being conducted.
Organic Synthesis
This compound can be used as a building block in organic synthesis . The specific reactions and their procedures would depend on the particular organic synthesis research being conducted.
Fluorinated Compounds
It can be used in the production of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
Liquid Crystals
Given its structure, it could potentially be used in the synthesis of liquid crystals . Liquid crystals have applications in displays, thermometers, and other devices .
Fire-Resistant Materials
Due to the presence of bromine and fluorine, it could potentially be used in the production of fire-resistant materials . The specific applications and their procedures would depend on the particular research being conducted .
Semiconductor Industry
It could potentially be used in the semiconductor industry . The specific applications and their procedures would depend on the particular research being conducted .
Polymer Industry
It could potentially be used in the polymer industry . The specific applications and their procedures would depend on the particular research being conducted .
Safety And Hazards
properties
IUPAC Name |
1,4-bis[bromo(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDZUPLJHHVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448218 | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromodifluoromethyl)benzene | |
CAS RN |
651-12-7 | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



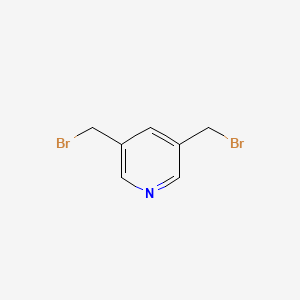
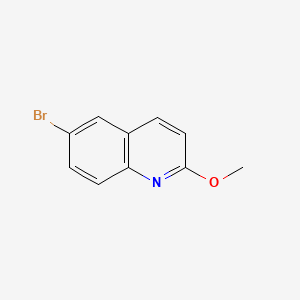
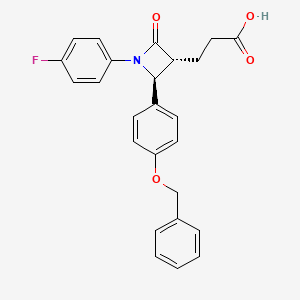
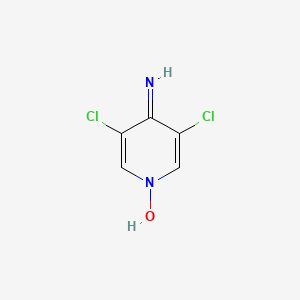
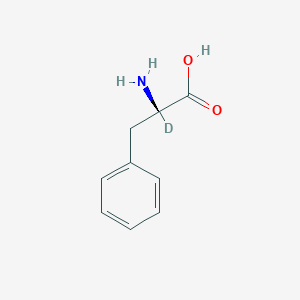


![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)
